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Abstract

Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine
the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule
drugs.[1] The intricate structure of ADCs necessitates comprehensive analytical
characterization to ensure their safety, efficacy, and quality.[1] This document provides a
detailed overview and experimental protocols for the mass spectrometry (MS)-based analysis
of an ADC composed of a monoclonal antibody conjugated to a deruxtecan (Dxd) payload via
an Amino-PEG4-GGFG linker. The protocols cover intact mass analysis for drug-to-antibody
ratio (DAR) determination, subunit analysis for linker-drug distribution, and peptide mapping for
conjugation site localization.

Introduction

The ADC "Amino-PEG4-GGFG-Dxd" consists of three key components: a monoclonal
antibody, a hydrophilic Amino-PEG4 spacer, a cathepsin-cleavable GGFG (Gly-Gly-Phe-Gly)
linker, and the cytotoxic payload Dxd, a potent topoisomerase | inhibitor.[2][3][4][5] The GGFG
linker is designed to be stable in circulation and release the payload upon internalization into
tumor cells where it is cleaved by lysosomal proteases like cathepsin L.[4][6]
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Mass spectrometry is an indispensable tool for the detailed characterization of ADCs, providing
information on the molecular weight, DAR, drug distribution, and conjugation sites.[7] Due to
the inherent heterogeneity of ADCs arising from the conjugation process, a multi-level MS-
based approach is typically employed.[8][9] This includes analysis at the intact, subunit, and
peptide levels.

Experimental Workflows
Overall Characterization Workflow

The comprehensive characterization of an Amino-PEG4-GGFG-Dxd ADC involves a multi-
tiered mass spectrometry approach.
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Fig 1. Overall workflow for ADC characterization.

Intact Mass Analysis for DAR Determination

Intact mass analysis is crucial for determining the average DAR and the distribution of different
drug-loaded species. This can be performed under denaturing (reversed-phase) or native (size-
exclusion) conditions.[10][11] Native MS is particularly useful for ADCs with non-covalent
interactions.[10][12][13] For lysine-conjugated ADCs, deglycosylation is often performed to
simplify the complex spectra.[8]
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Protocol: Native SEC-MS for Intact Mass Analysis

e Sample Preparation:

o If necessary, deglycosylate the ADC sample using PNGase F to remove glycan
heterogeneity.

o Dilute the ADC to a final concentration of 0.5-1.0 mg/mL in a native MS-compatible buffer
(e.g., 50 mM ammonium acetate).

e LC-MS System:

o LC: UPLC system with a size-exclusion column (e.g., ACQUITY UPLC BEH SEC, 200A,
1.7 um).[14]

o Mobile Phase: Isocratic elution with 50-100 mM ammonium acetate.[14]
o MS: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument.
o MS Parameters (Example):

o lonization Mode: ESI Positive

o

Capillary Voltage: 3.5 kV

[¢]

Source Temperature: 120 °C

o

m/z Range: 1000-6000

[e]

Resolution: 70,000
e Data Analysis:
o Deconvolute the raw mass spectra to obtain the zero-charge mass for each species.

o Calculate the average DAR by taking the weighted average of the different drug-loaded
species.
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Representative Data

Species Observed Mass Drug Load Relative
(Da) Abundance (%)
mAb 148,050 0 5.2
ADC 149,425 1 10.5
ADC 150,800 2 20.1
ADC 152,175 3 28.5
ADC 153,550 4 21.3
ADC 154,925 5 9.8
ADC 156,300 6 4.6
Average DAR 3.2

Table 1: Representative intact mass analysis data for an Amino-PEG4-GGFG-Dxd ADC. The
mass of the Amino-PEG4-GGFG-Dxd linker-payload is assumed to be ~1375 Da.

Subunit Analysis

Subunit analysis, often referred to as "middle-down" analysis, provides information on the
distribution of the linker-payload across the antibody subunits.[15] This is typically achieved by
digesting the ADC with an enzyme like IdeS, which cleaves the antibody below the hinge
region, followed by reduction of disulfide bonds.[9] This generates light chain (LC), Fd" (N-
terminal part of the heavy chain), and scFc (single-chain Fc) fragments, each around 25 kDa.

Protocol: IdeS Digestion and Reduction for Subunit
Analysis

 |deS Digestion:

o Incubate the ADC (1 mg/mL) with IdeS enzyme at a 1:10 (enzyme:ADC) ratio in PBS at
37°C for 30 minutes.

e Reduction:
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o Add DTT to the digested sample to a final concentration of 10 mM.

o Incubate at 37°C for 30 minutes to reduce the disulfide bonds.

e LC-MS System:

o

LC: UPLC system with a reversed-phase column (e.g., C4 or C8).

Mobile Phase A: 0.1% Formic Acid in Water

[¢]

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

[¢]

[e]

Gradient: A suitable gradient to separate the LC, Fd', and scFc fragments.

o

MS: High-resolution mass spectrometer.
o Data Analysis:

o Deconvolute the spectra for each chromatographic peak to determine the mass of the
unconjugated and conjugated subunits.

o Determine the drug load on the light chain and Fd' fragments.

Representative Data

. Unconjugated Conjugated Mass Drug Load
Subunit o
Mass (Da) (Da) Distribution
Light Chain (LC) 23,500 24,875 1 drug per chain
Fd' 25,200 26,575 1 drug per chain
scFc 24,800 N/A No conjugation

Table 2: Representative subunit analysis data. Conjugation is expected on the LC and Fd'
fragments for lysine-conjugated ADCSs.

Peptide Mapping
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Peptide mapping is the gold standard for identifying the specific amino acid residues where the
linker-payload is attached.[16] This involves digesting the ADC into smaller peptides using an
enzyme like trypsin, followed by LC-MS/MS analysis.[1] A key challenge is the hydrophobicity
of drug-conjugated peptides, which can lead to poor recovery.[1] Optimized digestion protocols
and chromatography are often required.[1][17]

Protocol: Tryptic Digestion and Peptide Mapping

Sample Preparation Analysis Results

Denaturation
’ ADC Sample }—»’ (Urealuanidine HC) H Reduction (DTT) }—» Alkylation (1AA) }—»
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Fig 2. Workflow for peptide mapping analysis.

e Sample Preparation:

[e]

Denature the ADC in a solution containing a denaturant like 2.7 M guanidine hydrochloride
to improve recovery of hydrophobic peptides.[1]

Reduce disulfide bonds with DTT at 60°C for 1 houir.

[¢]

o

Alkylate cysteine residues with iodoacetamide in the dark for 30 minutes.

o

Perform a buffer exchange to remove denaturant and alkylating agents.

[¢]

Digest with trypsin at a 1:10 (w/w) ratio at 37°C for 3 hours.[1]

e LC-MS/MS System:
o LC: UPLC system with a C18 column suitable for peptide separations.
o Mobile Phase A: 0.1% Formic Acid in Water

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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o Gradient: A long, shallow gradient (e.g., 60-120 minutes) to resolve the complex peptide
mixture.

o MS: High-resolution mass spectrometer capable of data-dependent acquisition (DDA) or
data-independent acquisition (DIA).

o Data Analysis:

o Use specialized software to search the MS/MS data against the antibody sequence,
specifying the mass of the Amino-PEG4-GGFG-Dxd modification on potential conjugation
sites (e.g., lysine residues).

o Manually verify the fragmentation spectra of identified drug-conjugated peptides.

Representative Data

Peptide o .

Modification Precursor m/z Charge MSI/MS Verified
Sequence
TPEVTCVVVDV

Unmodified 667.32 3+ Yes
SHEDPEVK
TPEVTCVVVDV +Amino-PEG4-

1125.85 3+ Yes

SHEDPEVK GGFG-Dxd
SGTASVVCLLN

Unmodified 598.98 3+ Yes
NFYPR

Table 3: Representative peptide mapping data showing an unmodified peptide and its
corresponding drug-conjugated form.

Conclusion

The mass spectrometry-based characterization of Amino-PEG4-GGFG-Dxd ADCs requires a
multi-faceted approach. Intact mass analysis provides crucial information on the average DAR
and drug-load distribution. Subunit analysis offers insights into the distribution of the payload
across the antibody chains. Finally, peptide mapping definitively identifies the specific
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conjugation sites. The protocols and representative data presented here provide a

comprehensive framework for the detailed analytical characterization of this and other similar

ADCs, ensuring their quality, consistency, and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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peg4-ggfg-dxd-adcs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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